3-Amino-1-propanol-d4

Descripción general

Descripción

3-Amino-1-propanol-d4: is a deuterated form of 3-Amino-1-propanol, a primary amine and alcohol. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.

Aplicaciones Científicas De Investigación

Chemistry:

Molecular Linker: 3-Amino-1-propanol is often used as a molecular linker in the preparation of polyurethanes and poly(propyl ether imine) dendrimers.

Synthesis of Medicinal Compounds: It serves as a key starting material in the total synthesis of compounds like (−)-ephedradine A and tedanalactam.

Biology and Medicine:

Drug Delivery: It is used in the development of drug delivery systems, particularly for oligonucleotide drugs.

Beta-lactam Antibiotics: It is a starting material in the preparation of beta-lactam antibiotics.

Industry:

Mecanismo De Acción

Target of Action

3-Amino-1-propanol-d4 is a versatile building block in both personal care and pharmaceutical applications . It is often used as a molecular linker , which means it can bind to various targets depending on the specific application.

Mode of Action

The mode of action of this compound largely depends on its role as a molecular linker It can interact with its targets and induce changes based on the specific context of its application

Biochemical Pathways

This compound can be involved in various biochemical pathways due to its role as a molecular linker . It can be used in the preparation of polyurethanes and poly(propyl ether imine) dendrimers . It is also a key starting material in the total synthesis of (−)-ephedradine A (orantine), (−)-and (+)-tedanalactam . .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific application and the biochemical pathways it affects. As a molecular linker, it could potentially influence a wide range of cellular processes . .

Análisis Bioquímico

Biochemical Properties

3-Amino-1-propanol-d4 interacts with various biomolecules in biochemical reactions. It is often used as a molecular linker and can be used in the preparation of polyurethanes and poly (propyl ether imine) dendrimers . It is also a key starting material in the total synthesis of (−)-ephedradine A (orantine), (−)-and (+)-tedanalactam . Furthermore, it serves as a precursor to synthesize a variety of medicinally important compounds by selective O - or N -arylation and amidation of 3-amino-1-propanol .

Metabolic Pathways

It is known that 3-Amino-1-propanol is a linear primary alkanolamine , suggesting that it may interact with enzymes or cofactors in metabolic pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Classical Amide Condensation Reaction: One method involves the classical amide condensation reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to yield the key alcohol intermediate.

Optically Active Derivatives: Another method involves preparing optically active 3-amino-1-propanol derivatives, which can be used as intermediates in the synthesis of other compounds.

Industrial Production Methods: Industrial production methods for 3-Amino-1-propanol-d4 are not extensively documented, but they likely involve similar synthetic routes with the incorporation of deuterium through specific reagents or conditions.

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: Reduction reactions are less common for this compound due to its primary amine and alcohol functional groups.

Substitution: It can undergo substitution reactions, particularly involving the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Potential products include aldehydes or carboxylic acids.

Substitution: Products can include various substituted amines or alcohols.

Comparación Con Compuestos Similares

- 4-Amino-1-butanol

- 5-Amino-1-pentanol

- 6-Amino-1-hexanol

- Ethanolamine

- Triethylamine

Comparison:

- 4-Amino-1-butanol: Similar structure but with an additional carbon atom, making it slightly more hydrophobic.

- 5-Amino-1-pentanol and 6-Amino-1-hexanol: Longer carbon chains increase hydrophobicity and decrease solubility in water.

- Ethanolamine: Shorter chain, making it more hydrophilic and less sterically hindered.

- Triethylamine: Tertiary amine, significantly different in reactivity and steric properties.

3-Amino-1-propanol-d4 is unique due to its deuterium atoms, which make it particularly useful in NMR spectroscopy and other isotopic studies.

Actividad Biológica

3-Amino-1-propanol-d4, a deuterated derivative of 3-amino-1-propanol, is an aliphatic amine that has garnered interest in various biological and chemical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and related research findings.

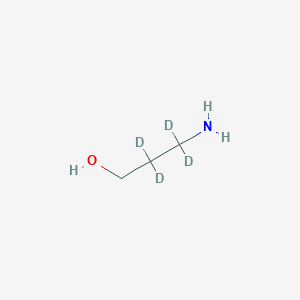

- Molecular Formula : C₃H₉NO

- Molecular Weight : 75.11 g/mol

- Density : 0.982 g/mL at 20 °C

- Structure :

- SMILES: NCCCO

- InChI: 1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2

Interaction with Phosphatidylinositol Systems

Research indicates that 3-amino-1-propanol significantly impacts the phosphatidylinositol (PI) and glycosylphosphatidylinositol (GPI) systems in unicellular organisms such as Tetrahymena pyriformis. A study demonstrated that at a concentration of 10 mM, it completely inhibited the incorporation of into PI, suggesting a strong interference with lipid metabolism. This inhibition could have implications for cellular signaling pathways that rely on phosphoinositides .

Antimicrobial Properties

Preliminary investigations into the antibacterial activity of compounds related to 3-amino-1-propanol have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives of tirapazamine bearing amino substitutions exhibited MIC values ranging from 1.1 µM to 413 µM against strains such as Escherichia coli and Staphylococcus aureus. These findings suggest that modifications at the amino position can enhance antibacterial potency .

Study on CO₂ Absorption

A quantum-mechanical study explored the role of water molecules in the absorption of CO₂ by 3-amino-1-propanol. The research revealed that the hydroxy group in the compound aids in proton transfer during the reaction, forming carbamic acid. This indicates potential applications in carbon capture technologies, where amine-based solvents are utilized for CO₂ absorption .

Cytotoxicity Assessment

In a study focused on poly(propyl ether imine) dendrimers synthesized using 3-amino-1-propanol as a building block, cytotoxicity was evaluated. The results indicated that certain dendritic structures exhibited significant cytotoxic properties, which could be leveraged for targeted drug delivery systems or as therapeutic agents against cancer cells .

Data Summary

| Study | Focus | Findings |

|---|---|---|

| Tetrahymena Study | Phosphatidylinositol Systems | Complete inhibition of incorporation into PI at 10 mM |

| Antibacterial Activity | MIC Values | Ranged from 1.1 µM to 413 µM against various bacterial strains |

| CO₂ Absorption | Mechanistic Insight | Water enhances proton transfer; formation of carbamic acid observed |

| Cytotoxicity | Dendrimers | Significant cytotoxic properties noted in synthesized structures |

Propiedades

IUPAC Name |

3-amino-2,2,3,3-tetradeuteriopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGQZFFCHPXWKQ-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CO)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.